Cdk8-IN-4
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Overview
Description
CDK8-IN-4 is a selective inhibitor of cyclin-dependent kinase 8 (CDK8), a member of the cyclin-dependent kinase family. CDK8 plays a crucial role in regulating transcription by phosphorylating transcription factors and controlling the transcription process through the Mediator complex. This compound has emerged as a promising compound in cancer research due to its ability to inhibit CDK8 activity, which is often associated with tumor progression .
Preparation Methods
The synthesis of CDK8-IN-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a substituted pyridine derivative, followed by a series of reactions to introduce functional groups necessary for CDK8 inhibition. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce this compound in large quantities .
Chemical Reactions Analysis
CDK8-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
CDK8-IN-4 has a wide range of scientific research applications, including:
Mechanism of Action
CDK8-IN-4 exerts its effects by selectively inhibiting the kinase activity of CDK8. CDK8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors and RNA polymerase II. By inhibiting CDK8, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, survival, and differentiation .
The molecular targets of this compound include transcription factors such as c-MYC and STATs, which are critical for tumor growth and progression. This compound also affects signaling pathways such as the Wnt/β-catenin and Notch pathways, which are implicated in cancer development .
Comparison with Similar Compounds
CDK8-IN-4 is unique compared to other CDK8 inhibitors due to its high selectivity and potency. Similar compounds include:
CDK8-IN-1: Another selective CDK8 inhibitor with a different chemical structure but similar inhibitory activity.
CDK8-IN-2: A potent CDK8 inhibitor with additional activity against CDK19, a paralog of CDK8.
CDK8-IN-3: A dual inhibitor of CDK8 and CDK19 with improved pharmacokinetic properties
This compound stands out due to its ability to selectively inhibit CDK8 without significantly affecting other kinases, making it a valuable tool for studying CDK8-specific pathways and developing targeted therapies .
Properties
IUPAC Name |
(2R)-2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKCKMKPKIUZOF-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.